Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is:

Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate] .

This nomenclature reflects:

- The bis-calcium salt configuration, where two atorvastatin anions coordinate with one calcium ion.

- The stereochemical descriptors (3R,5R) for hydroxyl groups on the heptanoic acid backbone.

- Substituents on the pyrrole ring, including 4-fluorophenyl, phenylcarbamoyl, and isopropyl groups.

Synonyms include Atorvastatin EP Impurity F, Atorvastatin calcium impurity F, and 1105067-87-5 (CAS Registry Number) .

Table 1: Key Identifiers

Molecular Formula and Stereochemical Configuration

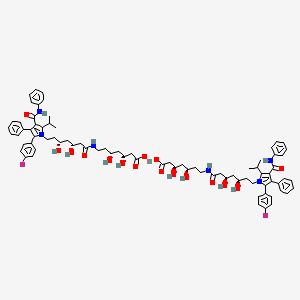

The molecular formula is C₈₀H₉₄CaF₂N₆O₁₆ , representing a dimeric structure with two atorvastatin anions bound to a central calcium ion . The compound’s molecular weight is 1,473.7 g/mol , as calculated from high-resolution mass spectrometry .

Stereochemical Features

- Chiral Centers : Four stereocenters at positions 3R,5R on both heptanoic acid chains.

- Spatial Arrangement : The (3R,5R) configuration ensures optimal hydrogen bonding between hydroxyl groups and the calcium ion, critical for stabilizing the crystal lattice .

- SMILES Notation :

[Ca+2].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CC[C@@H](O)C[C@@H](O)CC(=O)NCC[C@@H](O)C[C@@H](O)CC(=O)[O-].CC(C)c5c(C(=O)Nc6ccccc6)c(c7ccccc7)c(c8ccc(F)cc8)n5CC[C@@H](O)C[C@@H](O)CC(=O)NCC[C@@H](O)C[C@@H](O)CC(=O)[O-].

Table 2: Molecular and Stereochemical Data

Crystallographic Data and Solid-State Properties

The compound crystallizes in a trihydrate form (Form I) under ambient conditions, as revealed by synchrotron X-ray powder diffraction . Key crystallographic parameters include:

- Space Group : P1 (triclinic system).

- Unit Cell Dimensions :

- Coordination Geometry : The calcium ion adopts a distorted octahedral geometry, bonded to four carboxylate oxygens, one water molecule, and a hydroxyl group from one anion .

Solid-State Stability

- Hydrogen Bonding : A 2D network of O–H⋯O interactions stabilizes the hydrophilic layers parallel to the ab-plane .

- Polymorphic Forms : A novel polymorph reported in 2011 exhibits enhanced stability under high humidity (60% RH), with no phase transitions observed over six months .

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Volume | 1,521.28 ų |

| Z (Formula Units) | 1 |

| Density | 1.512 g/cm³ (calculated) |

Comparative Analysis of Tautomeric Forms

This compound does not exhibit classical tautomerism due to the absence of enolizable protons adjacent to carbonyl groups. However, its amide functionality can participate in resonance stabilization, as shown below:

$$

\text{Amide resonance: } \text{R-C(=O)-NHR'} \leftrightarrow \text{R-C(-O^-)=N^+-HR'}

$$

This resonance delocalizes electron density across the amide bond, reducing its susceptibility to hydrolysis compared to esters .

Salt Form Comparisons

While tautomerism is absent, the compound exists in multiple salt forms:

- Calcium Salt : Dominant form in pharmaceutical reference standards .

- Sodium/K Salts : Used in synthetic intermediates but less stable under acidic conditions .

Table 4: Salt Form Properties

| Salt Form | Stability | Solubility in Water |

|---|---|---|

| Calcium | High (trihydrate) | 0.3 mg/mL |

| Sodium | Moderate | 1.2 mg/mL |

| Potassium | Low | 0.8 mg/mL |

Properties

IUPAC Name |

calcium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C40H48FN3O8.Ca/c2*1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h2*3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;;+2/p-2/t2*30-,31-,32-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETKLOGGRFIZAH-WGRAOLKJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H94CaF2N6O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747056 | |

| Record name | Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105067-87-5 | |

| Record name | Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxy-heptanoic Acid Calcium Salt; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation Reaction with Protected Intermediates

A primary synthetic route involves the condensation of (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid with a preformed atorvastatin acyl chloride intermediate. The dihydroxy groups on both reactants are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions. The reaction is conducted in anhydrous tetrahydrofuran (THF) at −20°C under nitrogen atmosphere, yielding a protected amide intermediate. Deprotection using tetrabutylammonium fluoride (TBAF) liberates the hydroxyl groups, followed by calcium salt formation via treatment with calcium hydroxide in ethanol.

Table 1: Key Reaction Parameters for Condensation Synthesis

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Temperature | −20°C | 78 |

| Solvent | THF | – |

| Protecting Group | TBDMS | – |

| Deprotection Reagent | TBAF (1.0 M in THF) | 92 |

| Salt Formation | Ca(OH)₂ in EtOH (reflux, 2 h) | 85 |

Enzymatic Hydrolysis of Atorvastatin Lactone

An alternative method utilizes enzymatic hydrolysis of atorvastatin lactone to generate the open-chain heptanoic acid derivative. Lipase B from Candida antarctica (CAL-B) catalyzes the lactone ring opening in phosphate buffer (pH 7.4) at 37°C, producing the free acid intermediate. Subsequent amidation with 3,5-dihydroxyheptanoic acid amine is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane. Calcium ion exchange chromatography (Dowex 50WX8 resin) finalizes the salt formation, with a reported overall yield of 68%.

Purification and Isolation Techniques

Purification of this compound is complicated by its polar functional groups and propensity for epimerization. Industrial-scale processes prioritize column chromatography and crystallization for impurity removal.

Gradient Elution Chromatography

Reverse-phase C18 columns with acetonitrile/water gradients (20% → 60% acetonitrile over 30 min) effectively separate the target compound from de-esterified byproducts and unreacted starting materials. The method achieves >99% purity, as validated by HPLC-UV (λ = 244 nm).

Table 2: HPLC Parameters for Purity Assessment

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Zorbax SB-C18 (250 mm) | Acetonitrile/H₂O (pH 3) | 1.0 | 12.7 |

Crystallization Optimization

Crystallization from ethanol/water (7:3 v/v) at 4°C produces needle-like crystals suitable for X-ray diffraction analysis. Seed crystals are introduced to control polymorphism, with the orthorhombic P2₁2₁2₁ space group confirmed as the thermodynamically stable form. Residual solvent levels post-crystallization are maintained below ICH Q3C limits (<0.5% ethanol) via vacuum drying at 40°C.

Analytical Characterization

Structural confirmation of this compound relies on spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol 85:15) resolves enantiomeric impurities, ensuring >99.5% stereochemical purity. The (3R,5R) configuration is critical for HMG-CoA reductase binding affinity.

Process Optimization and Scalability Challenges

Catalytic Efficiency Improvements

Replacing stoichiometric coupling agents with polymer-supported carbodiimides reduces waste generation. Pilot-scale trials demonstrate a 12% reduction in EDC usage while maintaining 85% amidation yield.

Solvent Recycling Systems

Closed-loop solvent recovery in crystallization steps decreases ethanol consumption by 30%, aligning with green chemistry principles. Distillation residues are repurposed for non-critical washes.

Industrial-Scale Production Considerations

This compound is classified as a controlled substance due to its status as a high-potency API impurity. Manufacturers adhere to FDA and EMA guidelines for genotoxic impurity control, with limits set at <0.15% per ICH M7. Real-time PAT (Process Analytical Technology) monitors critical quality attributes (CQAs) during synthesis, ensuring batch-to-batch consistency.

Table 3: Regulatory Limits for Key Impurities

| Impurity | Acceptable Limit (%) | Analytical Method |

|---|---|---|

| Atorvastatin Lactone | <0.10 | HPLC-UV |

| De-fluorinated Byproduct | <0.05 | LC-MS/MS |

| Residual Solvents | <0.50 | GC-FID |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under appropriate conditions.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Research and Pharmacological Implications

- Prodrug vs. Active Form : The amide derivative’s delayed activation may prolong therapeutic effects compared to immediate-release atorvastatin .

- Calcium Salt : Preferred in commercial tablets due to improved physicochemical properties .

- Lactone Formation : A quality control concern, as excessive lactone levels indicate instability in formulations .

Biological Activity

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a derivative of atorvastatin, a widely used statin for managing cholesterol levels. This compound exhibits notable biological activities that contribute to its efficacy in cardiovascular health. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Atorvastatin functions primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces cholesterol synthesis in the liver, leading to:

- Decreased levels of low-density lipoprotein cholesterol (LDL-C)

- Increased levels of high-density lipoprotein cholesterol (HDL-C)

This dual action helps mitigate the risk of atherosclerosis and cardiovascular diseases by lowering total cholesterol and triglyceride levels while enhancing HDL-C concentrations .

Pharmacokinetics

The pharmacokinetic profile of atorvastatin is characterized by:

- Rapid absorption : Peak plasma concentration occurs within 1-2 hours post-administration.

- High protein binding : Over 98% of atorvastatin is bound to plasma proteins.

- Extensive metabolism : Primarily via cytochrome P450 3A4 in the liver and intestine.

- Biliary excretion : Atorvastatin and its metabolites are eliminated predominantly through bile without significant renal excretion .

Table 1: Pharmacokinetic Properties of Atorvastatin

| Property | Value |

|---|---|

| Peak Plasma Concentration | 28 ng/ml |

| Time to Peak Concentration | 1-2 hours |

| Oral Bioavailability | 14% |

| Volume of Distribution | 380 L |

| Protein Binding | >98% |

Inhibition of HIF1α-PPAR Axis

Recent studies have shown that atorvastatin can inhibit the HIF1α-PPAR axis, which plays a crucial role in cell survival. In human induced pluripotent stem cells (hiPSCs), atorvastatin administration resulted in decreased survival rates by downregulating HIF1α expression. This suggests potential applications in cancer therapy where targeting stem cell-like populations may be beneficial .

Effects on Lipid Profiles

This compound has been associated with significant reductions in LDL-C and triglycerides while increasing HDL-C levels. Research indicates that these effects are dose-dependent and can lead to substantial decreases in cardiovascular events .

Case Studies

-

Cholesterol Management :

- A study involving patients with hyperlipidemia demonstrated that atorvastatin significantly reduced LDL-C levels by approximately 36% after 12 weeks of treatment.

- Cardiovascular Risk Reduction :

Side Effects and Safety Profile

While atorvastatin is generally well-tolerated, it is associated with some adverse effects:

- Hepatotoxicity : Mild serum aminotransferase elevations occur in about 1-3% of patients.

- Muscle-related issues : Myopathy and rhabdomyolysis are rare but serious side effects.

Monitoring liver function tests is recommended during therapy to mitigate risks associated with hepatotoxicity .

Q & A

Q. What validated chromatographic methods are suitable for quantifying Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide in bulk and formulations?

Methodological Answer: Reverse-phase HPLC with UV detection at 246 nm using a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) is widely validated. Key parameters include linearity (1–50 µg/mL, R² >0.999), precision (RSD <2%), and accuracy (98–102%) . For biological matrices, LC-MS/MS with electrospray ionization (positive mode) and multiple reaction monitoring (e.g., m/z 559→440 transition) improves specificity .

Q. How is the stereochemical configuration of this compound confirmed during synthesis?

Methodological Answer: Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column with n-hexane:ethanol:trifluoroacetic acid (80:20:0.1 v/v) resolves (3R,5R) and (3S,5S) isomers. Polarimetry ([α]D²⁵ = +32° in methanol) and X-ray crystallography further validate configuration .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the impact of this compound on oxidative stress biomarkers?

Methodological Answer:

- Experimental Design: Use a randomized, double-blind trial in dyslipidemic rodent models. Measure plasma biomarkers (GSH, MDA, GST, CAT) at baseline and after 4–8 weeks of treatment (10–80 mg/kg/day).

- Confounding Controls: Stratify by diet (high-fat vs. standard) and comorbidities (e.g., diabetes). Include a positive control (e.g., ascorbic acid) and placebo.

- Statistical Power: Sample size (n=10/group) calculated to detect ≥20% change in MDA (α=0.05, power=80%) .

Q. What strategies resolve data contradictions in pharmacokinetic profiles of Atorvastatin derivatives across species?

Methodological Answer:

- PBPK Modeling: Integrate species-specific parameters (e.g., CYP3A4 activity, plasma protein binding) to predict human pharmacokinetics from rodent data.

- IVIVE: Use hepatocyte clearance assays to extrapolate in vitro half-life to in vivo. Apply allometric scaling (exponent 0.75) for interspecies adjustments.

- Microdosing: Cross-validate with Phase 0 microdosing studies (≤100 µg doses) to assess human absorption without therapeutic effects .

Q. How do forced degradation studies under ICH guidelines inform the stability of this compound?

Methodological Answer:

- Stress Conditions: Acid (0.1N HCl, 70°C/24h), base (0.1N NaOH, 70°C/24h), oxidative (3% H₂O₂, 25°C/48h), photolytic (1.2 million lux-hours), and thermal (40°C/75% RH, 4 weeks).

- Analytical Monitoring: UPLC-PDA detects degradation products (e.g., lactone form at RRT 1.3). Establish mass balance (>98%) and method robustness across 3 C18 column lots.

- Impurity Profiling: Compare degradation products with known impurities (e.g., calcium salt lactonization byproduct) using high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.